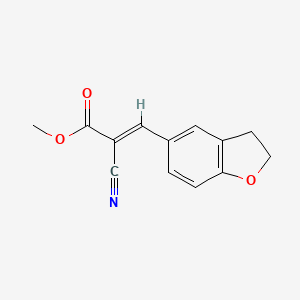
methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and benzofuran moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler cyanoacrylate with similar reactivity but lacking the benzofuran moiety.
Ethyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate: An ethyl ester analog with slightly different physical properties.
2,3-Dihydro-1-benzofuran-5-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate stands out due to the presence of both the cyano group and the benzofuran moiety, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)11(8-14)7-9-2-3-12-10(6-9)4-5-17-12/h2-3,6-7H,4-5H2,1H3/b11-7+ |
InChI Key |
PHATZNVNEIFCDK-YRNVUSSQSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC2=C(C=C1)OCC2)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















